Desmethyl Prucalopride

PET imaging radiosynthesis 5-HT₄ receptor

Desmethyl Prucalopride (CAS 1599434-55-5) is the O-demethylated metabolite of prucalopride, a selective 5-HT₄ serotonin receptor agonist used clinically for chronic idiopathic constipation. Chemically identified as 4-amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, this compound belongs to the benzofuran carboxamide class and is primarily utilized as a fully characterized reference standard for analytical method development, validation, and quality control applications in prucalopride pharmaceutical development.

Molecular Formula C17H24ClN3O3
Molecular Weight 353.8 g/mol
CAS No. 1599434-55-5
Cat. No. B12069704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Prucalopride
CAS1599434-55-5
Molecular FormulaC17H24ClN3O3
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)CCCO
InChIInChI=1S/C17H24ClN3O3/c18-14-10-13(16-12(15(14)19)4-9-24-16)17(23)20-11-2-6-21(7-3-11)5-1-8-22/h10-11,22H,1-9,19H2,(H,20,23)
InChIKeyWGPKFPITTNLUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Prucalopride (CAS 1599434-55-5): Analytical Reference Standard and Metabolite for Prucalopride Research


Desmethyl Prucalopride (CAS 1599434-55-5) is the O-demethylated metabolite of prucalopride, a selective 5-HT₄ serotonin receptor agonist used clinically for chronic idiopathic constipation [1]. Chemically identified as 4-amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, this compound belongs to the benzofuran carboxamide class and is primarily utilized as a fully characterized reference standard for analytical method development, validation, and quality control applications in prucalopride pharmaceutical development [2]. Unlike the parent drug, which demonstrates high affinity (pKi 8.6/8.1) for human 5-HT₄a/4b receptors, Desmethyl Prucalopride functions as a synthetic precursor for radiolabeled prucalopride and as a critical impurity marker in regulatory submissions [3].

Why Desmethyl Prucalopride Cannot Be Substituted by Generic Prucalopride or Other 5-HT₄ Agonists in Analytical Workflows


Generic substitution of Desmethyl Prucalopride with prucalopride or alternative 5-HT₄ receptor agonists is analytically invalid. Desmethyl Prucalopride possesses a distinct molecular structure (C₁₇H₂₄ClN₃O₃, MW 353.85) with a terminal hydroxyl group replacing the methoxy group of prucalopride (C₁₈H₂₆ClN₃O₃, MW 367.87), resulting in fundamentally different chromatographic retention behavior, mass spectrometric fragmentation patterns, and physicochemical properties [1]. In HPLC purity assays or LC-MS/MS bioanalytical methods, using prucalopride as a surrogate standard would yield inaccurate quantification due to differences in molar absorptivity, ionization efficiency, and retention time [2]. Regulatory guidances (ICH Q3A/Q3B) mandate the use of authentic, fully characterized impurity reference standards—not the API—for impurity profiling in ANDA submissions; substitution compromises method specificity, linearity, and accuracy, potentially leading to regulatory rejection [3].

Quantitative Differentiation of Desmethyl Prucalopride vs. Prucalopride and Related Analogs


Desmethyl Prucalopride as Essential Precursor for [¹¹C]Prucalopride PET Tracer Synthesis

Desmethyl Prucalopride is the requisite precursor for synthesizing [¹¹C]prucalopride, a positron emission tomography (PET) ligand used to image the active state of 5-HT₄ receptors. In the optimized radiosynthesis, [¹¹C]methyl triflate reacts with Desmethyl Prucalopride to yield [¹¹C]prucalopride with a radiochemical yield of 21% ± 4% (decay corrected) and radiochemical purity exceeding 99% [1]. Prucalopride (parent drug) cannot serve as the precursor because it lacks the phenolic hydroxyl group required for ¹¹C-methylation. Other 5-HT₄ agonists (e.g., tegaserod, mosapride) are structurally incompatible with this radiosynthetic route, as they do not contain the specific O-desmethyl benzofuran scaffold needed for site-specific labeling [2].

PET imaging radiosynthesis 5-HT₄ receptor neurology

Desmethyl Prucalopride: Regulatory-Compliant Impurity Standard for Prucalopride ANDA Submissions

Desmethyl Prucalopride is supplied as a fully characterized reference standard with comprehensive analytical data (CoA, HPLC purity, NMR, MS) compliant with ICH Q3A/Q3B guidelines for impurity testing [1]. It is specifically designated as Prucalopride Impurity 1 (or Impurity C in certain pharmacopeial monographs) and is used for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions for generic prucalopride products [2]. In contrast, prucalopride API cannot be used for impurity quantification due to fundamentally different chromatographic behavior (e.g., retention time shift of approximately 0.3–0.5 min under typical reversed-phase HPLC conditions) and distinct UV/Vis spectral properties, which would invalidate system suitability parameters .

pharmaceutical analysis impurity profiling HPLC regulatory compliance

Structural Distinction: Desmethyl Prucalopride vs. Prucalopride Determines Metabolic Fate and Analytical Behavior

Desmethyl Prucalopride (C₁₇H₂₄ClN₃O₃, MW 353.85) differs from prucalopride (C₁₈H₂₆ClN₃O₃, MW 367.87) by a single O-demethylation event, replacing the terminal methoxypropyl group with a hydroxypropyl moiety [1]. This structural modification reduces the calculated logP from 0.1 (prucalopride) to approximately -0.3 (predicted for Desmethyl Prucalopride), increasing hydrophilicity and altering its chromatographic retention on reversed-phase columns [2]. In mass spectrometry, the [M+H]⁺ precursor ion shifts from m/z 368 to m/z 354, with distinct fragmentation pathways observed in MS/MS spectra [3]. This differentiation is critical for developing selective LC-MS/MS bioanalytical methods that can simultaneously quantify prucalopride and its O-demethyl metabolite in plasma without interference.

drug metabolism LC-MS/MS pharmacokinetics bioanalysis

Metabolite Differentiation: Desmethyl Prucalopride vs. O-Desmethyl Prucalopride Acid (R107504) in Exposure Assessment

Desmethyl Prucalopride (the alcohol) is a metabolic intermediate that is further oxidized to O-desmethyl prucalopride acid (R107504), the most abundant circulating metabolite in humans [1]. In human pharmacokinetic studies, R107504 accounts for only 0–1.7% of total plasma radioactivity AUC₀₋₂₄, whereas Desmethyl Prucalopride (the alcohol) is present at even lower or undetectable levels [2]. This contrasts with preclinical species where the alcohol form may predominate. R107504 exhibits a 5-HT₄B Ki of 0.074 μM, which is approximately 8-fold lower affinity than prucalopride (Ki 0.009 μM) and does not contribute meaningfully to therapeutic activity [3]. Desmethyl Prucalopride (alcohol) has no reported intrinsic pharmacological activity at 5-HT₄ receptors.

pharmacokinetics metabolite profiling safety assessment

Desmethyl Prucalopride in Impurity Profiling: Quantitative Limits and Method Sensitivity

Regulatory guidelines (ICH Q3B) mandate identification and quantification of any individual impurity present at ≥0.1% in the drug substance [1]. Desmethyl Prucalopride, as a known degradation product or process impurity of prucalopride, must be controlled below this threshold. Validated HPLC methods typically achieve a limit of quantification (LOQ) of 0.05% or lower for Desmethyl Prucalopride relative to the main peak, with linearity demonstrated from LOQ to 0.5% (r² ≥ 0.999) [2]. Using a non-authentic standard (e.g., prucalopride diluted to simulate impurity levels) introduces systematic error due to differences in relative response factor (RRF); the RRF for Desmethyl Prucalopride relative to prucalopride at 220 nm is typically 0.85–1.15, requiring direct determination using the authentic standard to avoid under- or over-estimation of impurity content .

impurity profiling ICH Q3B HPLC method validation quality control

Critical Applications of Desmethyl Prucalopride in Pharmaceutical R&D and Quality Control


Radiosynthesis of [¹¹C]Prucalopride for PET Imaging Studies

Desmethyl Prucalopride serves as the exclusive precursor for the routine production of [¹¹C]prucalopride, a PET tracer used to image 5-HT₄ receptor availability in both central and peripheral tissues [1]. The radiosynthesis, validated in peer-reviewed studies, yields [¹¹C]prucalopride with a radiochemical yield of 21% ± 4% and >99% purity, enabling quantitative PET studies in preclinical and clinical research [2]. This application is uniquely enabled by Desmethyl Prucalopride; no alternative compound (including prucalopride or other 5-HT₄ agonists) can be substituted for this O-methylation step.

Analytical Method Development and Validation for Prucalopride Impurity Profiling

Pharmaceutical analytical laboratories use Desmethyl Prucalopride as a primary reference standard to develop and validate HPLC/UV or LC-MS/MS methods for quantifying this specific impurity in prucalopride drug substance and drug product [1]. The standard is essential for establishing system suitability, determining relative response factors, and demonstrating method specificity per ICH Q2(R1) [2]. This directly supports ANDA submissions for generic prucalopride products by providing the required impurity control data.

Bioanalytical Method Development for Pharmacokinetic Studies

Desmethyl Prucalopride is required as an authentic analyte standard to develop and validate selective LC-MS/MS assays for simultaneous quantification of prucalopride and its O-demethyl metabolite in biological matrices (plasma, urine) [1]. This is critical for pharmacokinetic bridging studies, drug-drug interaction assessments, and bioequivalence trials required for regulatory approval of new prucalopride formulations or generic equivalents.

Quality Control Release Testing in Commercial Prucalopride Manufacturing

QC laboratories in API and finished product manufacturing facilities employ Desmethyl Prucalopride as a working standard for routine impurity testing during batch release [1]. The standard enables accurate quantification of the Desmethyl Prucalopride impurity against established acceptance criteria (typically NMT 0.15%), ensuring batch-to-batch consistency and compliance with pharmacopeial monographs and marketing authorization specifications [2].

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